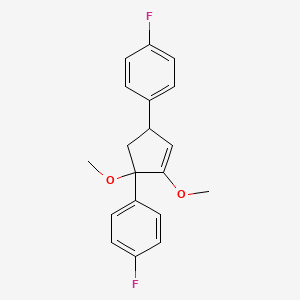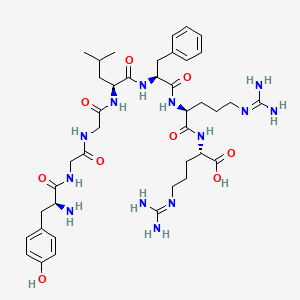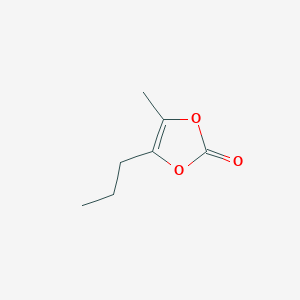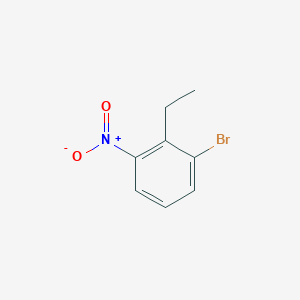
1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) is an organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with methoxy groups and fluorobenzene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of reactions starting from readily available precursors. This may involve cyclization reactions under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of Fluorobenzene Moieties: The final step involves the coupling of fluorobenzene units to the cyclopentene ring. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzene moieties can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Major Products
Oxidation: Formation of cyclopentene-1,3-dione derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers for electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) depends on its specific application. In organic electronics, its unique structure allows for efficient charge transport and light absorption, making it suitable for use in organic photovoltaic cells and light-emitting diodes. The methoxy and fluorobenzene groups contribute to its electronic properties by influencing the compound’s HOMO-LUMO gap and overall stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Similar in structure but contains a butadiyne linkage instead of a cyclopentene ring.
1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate: Contains methoxy groups but differs in the core structure and functional groups.
Uniqueness
1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) is unique due to its combination of a cyclopentene ring with methoxy and fluorobenzene substituents. This structure imparts distinct electronic properties, making it particularly valuable in applications requiring specific charge transport and light absorption characteristics.
Eigenschaften
CAS-Nummer |
676124-38-2 |
|---|---|
Molekularformel |
C19H18F2O2 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
1-fluoro-4-[4-(4-fluorophenyl)-1,2-dimethoxycyclopent-2-en-1-yl]benzene |
InChI |
InChI=1S/C19H18F2O2/c1-22-18-11-14(13-3-7-16(20)8-4-13)12-19(18,23-2)15-5-9-17(21)10-6-15/h3-11,14H,12H2,1-2H3 |
InChI-Schlüssel |
WGXMQDNUKWZBHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(CC1(C2=CC=C(C=C2)F)OC)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)


![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)


![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)


